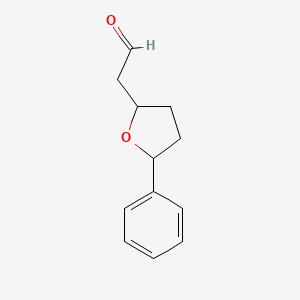
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is an organic compound that features a tetrahydrofuran ring substituted with a phenyl group and an acetaldehyde moiety. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and oxidizing agents like pyridinium chlorochromate or manganese dioxide for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum may be employed to enhance reaction rates and selectivity. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: 2-(5-Phenyltetrahydrofuran-2-yl)acetic acid.
Reduction: 2-(5-Phenyltetrahydrofuran-2-yl)ethanol.
Substitution: Brominated derivatives of the phenyl group.
Scientific Research Applications
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetaldehyde: An aldehyde with a similar structure but lacking the tetrahydrofuran ring.
2-Phenylethanal: Another aldehyde with a phenyl group but a different carbon backbone
Uniqueness
2-(5-Phenyltetrahydrofuran-2-yl)acetaldehyde is unique due to the presence of both a tetrahydrofuran ring and a phenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other aldehydes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(5-phenyloxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O2/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |
InChI Key |
CLRQHNPZVHSKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CC=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



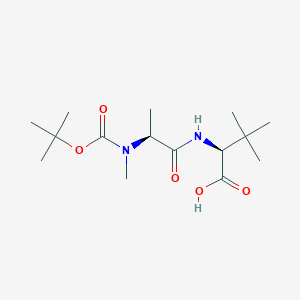
![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)
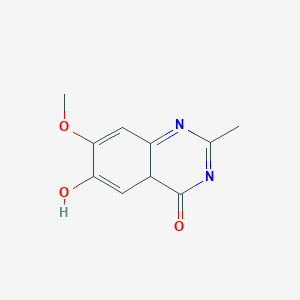

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

![(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine;(E)-but-2-enedioic acid](/img/structure/B12836266.png)


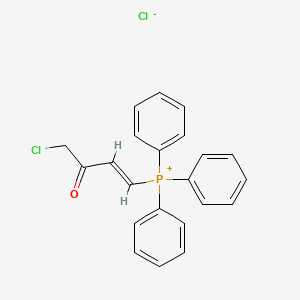
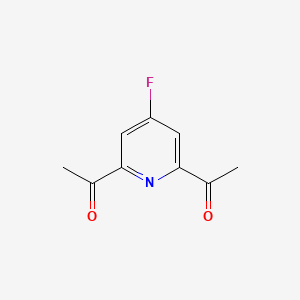
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-](/img/structure/B12836294.png)

